m-PEG5-Hydrazide is a polyethylene glycol derivative that features a hydrazide functional group. This compound is significant in biochemistry and medicinal chemistry due to its ability to form stable conjugates with various biomolecules, enhancing their pharmacokinetic properties and therapeutic efficacy. The incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, is widely recognized for improving the solubility and stability of drugs, thereby reducing immunogenicity and prolonging circulation time in the bloodstream.
m-PEG5-Hydrazide can be synthesized from commercially available polyethylene glycol derivatives through established chemical methodologies. It is often utilized in the development of drug delivery systems, bioconjugates, and therapeutic proteins.
m-PEG5-Hydrazide falls under the category of hydrazides and polyethylene glycol derivatives. It is classified as a hydrophilic polymer due to its PEG component, which contributes to its solubility in aqueous environments.
The synthesis of m-PEG5-Hydrazide typically involves several key steps:
The molecular structure of m-PEG5-Hydrazide consists of a linear chain of polyethylene glycol with terminal hydrazide groups. The general formula can be represented as:
where corresponds to the number of ethylene glycol units (in this case, 5).
m-PEG5-Hydrazide participates in various chemical reactions:
The mechanism by which m-PEG5-Hydrazide exerts its effects primarily involves its ability to modify biomolecules through covalent bonding. The hydrazine group reacts with carbonyl groups on target molecules, forming stable hydrazone bonds. This modification can alter the pharmacokinetics of drugs by increasing their solubility and reducing clearance rates from the body.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized m-PEG5-Hydrazide .
m-PEG5-Hydrazide has several scientific applications:
The incorporation of hydrazide (-CONHNH₂) functionality into polyethylene glycol monomethyl ether (m-PEG5) hinges on precise activation and conjugation chemistry. Two primary strategies dominate: carbodiimide-mediated coupling and carbonyl-reactive conjugation. In carbodiimide approaches, m-PEG5-carboxylic acid intermediates are activated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with tert-butoxycarbonyl (Boc)-protected hydrazine. Subsequent acidic deprotection yields m-PEG5-hydrazide with minimal side products [5] [10]. Alternatively, carbonyl-reactive pathways leverage aldehyde-terminated m-PEG5, which condenses directly with hydrazine hydrate under mild reflux conditions. This method avoids carbodiimide-associated racemization risks but requires stringent control over stoichiometry to prevent diacylhydrazide formation [1] [6].
Table 1: Functionalization Reagents and Efficiency
Strategy | Reagents | Reaction Conditions | Yield (%) | Byproducts |
---|---|---|---|---|
Carbodiimide-Mediated | EDC, Boc-NHNH₂, TFA deprotection | 0°C to RT, 24 h | 75-85 | Urea derivatives |
Carbonyl-Reactive | Hydrazine hydrate, ethanol reflux | 60°C, 8 h | 80-90 | Over-oxidized aldehydes |
Triazine Activation | Cyanuric chloride, hydrazine hydrate | 0°C to 40°C, 6 h | 70-78 | Chlorinated impurities |
A third strategy employs triazine-based activation, where cyanuric chloride bridges m-PEG5-hydroxyl and hydrazine groups. This method, adapted from silica hydrazide functionalization [6], proceeds stepwise: (1) m-PEG5 reacts with cyanuric chloride at 0°C to form PEG-triazine chloride, and (2) hydrazine substitution at 40°C. While efficient, this route necessitates exhaustive purification to remove cytotoxic chlorotriazine residues [6].
Controlled molecular weight (MW) distribution in m-PEG5-hydrazide synthesis relies on step-growth polymerization kinetics governed by the Carothers equation:$$Xn = \frac{1}{1-p}$$where (Xn) is the number-average degree of polymerization and (p) is the extent of reaction. Achieving narrow polydispersity indices (PDI < 1.2) requires high functional group conversion (p > 98%) and stoichiometric balance between m-PEG5 terminal groups and hydrazide precursors [9]. Protection-deprotection cycles are critical; for example, phthalimide-protected hydrazides allow precise chain extension before hydrazine liberation, minimizing branching [9] [10].
Table 2: Polymerization Control Parameters
Technique | Catalyst/Reagent | Temperature | PDI Achieved | MW Control Mechanism |
---|---|---|---|---|
Anionic Ring-Opening | Potassium tert-butoxide | 25°C | 1.05-1.15 | Living chain ends |
Acid-Catalyzed Condensation | p-Toluenesulfonic acid | 80°C | 1.20-1.35 | Stoichiometric imbalance |
Enzymatic Transesterification | Candida antarctica lipase | 60°C | 1.10-1.25 | Solvent-free equilibrium shift |
External catalysis (e.g., p-toluenesulfonic acid) accelerates esterification between m-PEG5-acid and hydrazine, but risks broadened MW distributions due to side reactions. In contrast, lipase-catalyzed transesterification using Candida antarctica lipase B enables solvent-free polymerization at 60°C, achieving near-theoretical MW with PDI < 1.25 [9]. For ultra-narrow distributions, anionic ring-opening polymerization of ethylene oxide initiated by hydrazide anions remains optimal, though it demands rigorous moisture exclusion [9].
Hydrazide-activated polyethylene glycol monomethyl ether derivatives vary significantly in conjugation efficiency and biocompatibility. Graphene oxide-hydrazide hybrids exemplify advanced carriers, where hydrazide-functionalized polymers grafted via surface-initiated atom transfer radical polymerization (SI-ATRP) exhibit 3D stereoscopic functionalization. This architecture enhances ligand accessibility compared to 2D planar surfaces, as demonstrated by 507 N-glycosylation site identifications in serum glycoproteomics [2].
Table 3: Polyethylene Glycol Monomethyl Ether Hydrazide Conjugation Platforms
Platform | Functionalization Method | Ligand Density (μmol/g) | Application Efficacy |
---|---|---|---|
Silica-Triazine Hydrazide | Cyanuric chloride grafting | 1.16 | Steel-epoxy adhesion enhancement |
Graphene Oxide-Polymer | SI-ATRP | 2.8 | Glycopeptide enrichment (507 sites) |
Liposome-Polyethylene Glycol-Phosphatidylethanolamine | Hydrazone linkage | 1.9 | pH-cleavable antibody delivery |
Silica-triazine-polyethylene glycol monomethyl ether hydrazide conjugates, synthesized via cyanuric chloride intermediates, show superior interfacial adhesion in epoxy coatings due to covalent Si-O-steel bonding. However, they suffer from lower hydrazide densities (1.16 μmol/g) versus polyethylene glycol-phosphatidylethanolamine-hydrazide (1.9 μmol/g) used in liposomal systems [6] [10]. The latter enables pH-cleavable hydrazone linkages, releasing >80% of antibodies like 2C5 at pH 5.0 within 1 h – crucial for tumor-microenvironment targeting [10].
Scaling m-PEG5-hydrazide production faces heat and mass transfer limitations, particularly in exothermic hydrazine reactions. Laboratory-scale reflux protocols (60°C, ethanol solvent) become hazardous at >10 kg batches due to thermal runaway risks. Continuous-flow microreactors mitigate this by enabling rapid heat dissipation and precise stoichiometric control, as demonstrated in aromatic nitration scaling where reaction volumes under 100 μL improved safety and yield by 40% [7].
Physicochemical property variations during scale-up alter product consistency. For instance, hydrazide group distribution on polyethylene glycol monomethyl ether backbones depends on mixing efficiency; inadequate agitation in batch reactors causes MW drift (PDI > 1.5). Pilot-scale reactive distillation units address this by simultaneously removing water (a condensation byproduct) and maintaining reaction equilibrium, pushing conversions to >99% [4] [7].
Supply chain bottlenecks for high-purity hydrazine hydrate further complicate production. In situ hydrazine generation via catalytic oxidation of urea offers a solution but introduces transition-metal contaminants requiring costly nanofiltration. As emphasized in catalyst production scale-up, collaboration with specialized firms ensures seamless technology transfer from benchtop to manufacturing, integrating advanced simulation tools like computational fluid dynamics (CFD) to preempt hotspots and flow inconsistencies [4] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: